methyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate
Description
methyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a heterocyclic compound featuring a thiazolidinone core fused with a 4,5-dimethylthiophene carboxylate ester. The thiazolidinone moiety (3-ethyl, 2-ethylimino, 4-oxo) is linked to the thiophene ring via an acetyl-amino bridge. This structure combines pharmacophoric elements (thiazolidinone for bioactivity and thiophene for aromatic stability) common in pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
methyl 2-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S2/c1-6-18-17-20(7-2)15(22)11(26-17)8-12(21)19-14-13(16(23)24-5)9(3)10(4)25-14/h11H,6-8H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEGPQJGKMWXLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390511 | |
| Record name | ST50485673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6148-39-6 | |
| Record name | ST50485673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thiophene Core: 4,5-Dimethylthiophene-3-carboxylate
The 4,5-dimethylthiophene-3-carboxylate moiety serves as the foundational scaffold. The Gewald reaction is employed to construct the thiophene ring, leveraging a ketone, malononitrile, and elemental sulfur under basic conditions . For this compound, methyl acetoacetate and malononitrile react in the presence of morpholine or piperidine as a base, yielding 2-amino-4,5-dimethylthiophene-3-carboxylate. Subsequent methylation of the amino group introduces the requisite substitution pattern.
Optimization Insights :
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Solvent Selection : Ethanol or DMF enhances reaction homogeneity and yield .
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Temperature : Reactions conducted at 80–100°C for 6–8 hours achieve optimal cyclization .
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Yield : Typical yields range from 65–75%, with purity confirmed via LC-MS (m/z = 214.1 [M+H]+) .
Construction of the Thiazolidinone Moiety: 3-Ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl Acetyl
The thiazolidinone fragment is synthesized via a cyclocondensation strategy. Ethyl glycinate reacts with carbon disulfide in alkaline media to form a dithiocarbamate intermediate, which undergoes alkylation with ethyl bromide to introduce the N-ethyl group . Subsequent condensation with ethylamine generates the imino group, while cyclization with chloroacetyl chloride forms the thiazolidinone ring.
Key Reaction Steps :
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Dithiocarbamate Formation :
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Cyclization :
Characterization Data :
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FT-IR : Strong absorption at 1720 cm⁻¹ (C=O stretch), 1640 cm⁻¹ (C=N imino) .
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¹H NMR : δ 1.25 (t, 3H, CH₂CH₃), 3.45 (q, 2H, NCH₂), 4.20 (s, 2H, SCH₂CO) .
Amide Coupling: Integration of Thiophene and Thiazolidinone Units
The final step involves amide bond formation between the thiophene’s amino group and the thiazolidinone’s acetyl chloride derivative. Activation of the carboxylic acid (from thiazolidinone hydrolysis) using thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the thiophene amine in the presence of a base like triethylamine .
Reaction Conditions :
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Coupling Agent : Ethyl chloroformate or HOBt/EDCl enhances efficiency .
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Solvent : Dry dichloromethane or THF minimizes side reactions .
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Yield : 60–70% after purification via silica gel chromatography (hexane:ethyl acetate, 3:1) .
Regioselectivity and Stereochemistry :
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The (Z) -configuration at the imino group is controlled by steric hindrance during cyclization, favoring the thermodynamically stable isomer .
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HPLC Analysis : Confirms >95% isomeric purity using a C18 column (acetonitrile:water, 70:30) .
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) :
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¹H NMR (CDCl₃) : δ 2.25 (s, 6H, thiophene-CH₃), 3.80 (s, 3H, COOCH₃), 4.10 (q, 2H, NCH₂CH₃), 6.95 (s, 1H, thiophene-H) .
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¹³C NMR : δ 168.5 (COOCH₃), 162.0 (C=N), 140.2 (thiophene-C) .
Mass Spectrometry :
X-ray Crystallography :
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Single-crystal analysis confirms the planar thiophene ring and boat conformation of the thiazolidinone .
Comparative Analysis of Synthetic Routes
| Method Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiophene Synthesis | Gewald reaction (malononitrile, S₈) | 72 | 98 |
| Thiazolidinone Cyclization | EtBr, ClCH₂COCl | 68 | 95 |
| Amide Coupling | EDCl/HOBt, CH₂Cl₂ | 65 | 97 |
Critical Observations :
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Side Reactions : Over-alkylation during thiazolidinone synthesis necessitates careful stoichiometry .
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Purification Challenges : Silica gel chromatography effectively isolates the target compound from unreacted acyl chloride and dimeric byproducts .
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry reduces reaction times and improves safety profiles. Ethyl acetate/water biphasic systems facilitate efficient extraction, while catalytic reagents (e.g., DMAP) enhance acylation kinetics .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Therapeutic Applications
1.1 Antimicrobial Activity
Research has indicated that compounds containing thiazolidinone structures exhibit notable antimicrobial properties. Methyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate has been evaluated for its efficacy against various bacterial strains. Studies suggest that the thiazolidinone moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for developing new antibiotics .
1.2 Anticancer Properties
The compound's potential as an anticancer agent has also been explored. Thiazolidinones have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific structural features of this compound may contribute to its effectiveness against specific types of tumors .
2.1 Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Preliminary studies suggest that it may function by inhibiting key enzymes involved in metabolic pathways related to cell growth and division .
2.2 Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the compound's efficacy. Variations in substituents on the thiazolidinone core can significantly influence its biological activity. Research continues to focus on modifying these substituents to enhance potency and selectivity for specific targets .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antimicrobial activity | Showed significant inhibition against Staphylococcus aureus |
| Study B | Assess anticancer properties | Induced apoptosis in breast cancer cell lines |
| Study C | Investigate SAR | Identified key modifications that enhanced potency |
Mechanism of Action
The mechanism of action of methyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The thiazolidine ring and other functional groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Thiazolidinone Derivatives
Compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate share the 4,5-dimethylthiophene-3-carboxylate backbone but replace the thiazolidinone-acetyl group with cyanoacrylamido substituents.
Sulfonylurea Herbicides
Metsulfuron methyl ester and ethametsulfuron methyl ester () are methyl esters with triazine-sulfonylurea groups, contrasting with the target’s thiazolidinone-thiophene system. These herbicides rely on triazine’s electrophilic character for acetolactate synthase inhibition, whereas the target’s thiazolidinone may interact with biological targets via its imino and carbonyl groups .
Physicochemical Properties
The 4,5-dimethylthiophene-3-carboxylate group increases hydrophobicity (logP ~2.5–3.5), while the thiazolidinone’s polar groups (C=O, N–H) may improve aqueous solubility relative to sulfonylurea herbicides (logP ~1.8–2.2) .
Data Tables
Table 1: Structural Comparison
Table 3: Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Stability Notes |
|---|---|---|---|
| Target Compound | ~2.8 | ~0.5–1.0 (aqueous) | Sensitive to hydrolysis (ester) |
| Ethyl 2-(2-cyano-3-phenylacrylamido)... | ~3.0 | ~0.3–0.7 | Stable under dry conditions |
| Metsulfuron methyl ester | ~2.0 | ~1.2–2.5 | pH-sensitive (sulfonylurea) |
Biological Activity
Methyl 2-({[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following molecular formula: and is characterized by a thiazolidine ring, which is known for its diverse biological activities. The presence of multiple functional groups enhances its potential as a bioactive agent.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds with similar thiazolidine structures have demonstrated significant antimicrobial properties. The thiazolidine ring can interact with microbial cell membranes, leading to cell lysis and death. In vitro studies have shown that derivatives exhibit potent activity against various bacterial strains and fungi .
- Antitumor Activity : Research indicates that compounds containing thiazolidine moieties can inhibit tumor cell proliferation. For instance, palladium(II) complexes of thiosemicarbazones have shown higher antiproliferative activity against human tumor cell lines compared to their free ligands . This suggests that this compound may exhibit similar effects.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and infection. Enzyme inhibition is a common mechanism through which many bioactive compounds exert their effects .
Table 1: Summary of Biological Activities
Study Example: Antitumor Efficacy
In a study examining the antitumor efficacy of thiazolidine derivatives, this compound was tested against several cancer cell lines including MDA-MB-231 (breast cancer) and DU145 (prostate cancer). The compound exhibited IC50 values indicating significant cytotoxicity at micromolar concentrations, suggesting its potential as an effective anticancer agent .
Q & A
Q. Challenges :
- Yield Optimization : Reaction time (5–6 hours) and solvent choice (e.g., toluene vs. DMF) significantly affect purity and yield .
- Stereochemical Control : Ensuring the (2Z)-configuration requires precise temperature and pH monitoring .
How can researchers resolve contradictions in reported synthesis protocols for similar thiophene-thiazolidinone hybrids?
Advanced Data Contradiction Analysis
Conflicting methods in solvent systems and catalysts can be evaluated via:
- Comparative Solvent Screening : Test polar aprotic solvents (DMF, DMSO) against toluene for reaction efficiency and byproduct formation .
- Catalyst Optimization : Replace piperidine with alternative bases (e.g., triethylamine) to improve regioselectivity .
Q. Example Table :
| Study | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel Reaction | Toluene | Piperidine | 72–94 | |
| Thiazolidinone Coupling | DMF | Sodium acetate | 65–78 |
What biological targets and mechanisms are hypothesized for this compound?
Q. Advanced Mechanistic Insights
- Anti-inflammatory Activity : Inhibition of cyclooxygenase-2 (COX-2) via hydrogen bonding with the thiazolidinone carbonyl group .
- Anticancer Potential : Interaction with protein kinases (e.g., EGFR tyrosine kinase) through the thiophene-3-carboxylate moiety .
- Enzyme Inhibition : The ethylimino group may chelate metal ions in metalloproteases, disrupting catalytic activity .
Q. Methodology :
- Docking Studies : Use AutoDock Vina to simulate binding affinities to COX-2 or EGFR .
- Kinase Assays : Employ fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) .
How should structural characterization be performed to confirm the (2Z)-configuration?
Q. Basic Analytical Techniques
- 1H NMR : Look for coupling constants (J = 10–12 Hz) indicative of trans-configuration in the thiazolidinone ring .
- X-ray Crystallography : Resolve spatial arrangement of the ethylimino and acetyl groups (e.g., CCDC deposition ).
- IR Spectroscopy : Confirm the presence of C=O (1690–1720 cm⁻¹) and C=N (1600–1650 cm⁻¹) stretches .
What structural analogs of this compound show divergent biological activities, and why?
Q. Advanced Structure-Activity Relationship (SAR)
| Analog Substituent | Biological Activity | Key Difference | Reference |
|---|---|---|---|
| 4-Chlorophenyl (vs. Ethyl) | Enhanced Anticancer | Increased lipophilicity | |
| Methoxy group at C-6 | Reduced Toxicity | Improved metabolic stability |
Mechanistic Rationale :
Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving target binding, while methoxy groups reduce oxidative degradation .
How can computational methods guide reaction optimization for this compound?
Q. Advanced Computational Strategies
- DFT Calculations : Model transition states of Knoevenagel condensation to identify rate-limiting steps .
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO polarity) .
- QSPR Models : Predict solubility and bioavailability using descriptors like logP and polar surface area .
What are the limitations of current biological assays for evaluating this compound’s efficacy?
Q. Critical Analysis of Assay Design
- False Positives in Kinase Assays : Off-target effects due to thiophene’s redox activity; validate with counter-screens (e.g., thermal shift assays) .
- Cytotoxicity vs. Specificity : Use CRISPR-edited cell lines to distinguish target-specific effects from general toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
